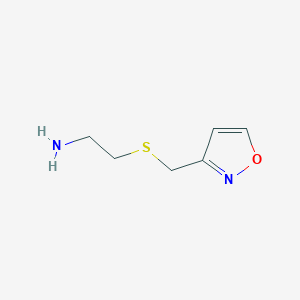

2-((Isoxazol-3-ylmethyl)thio)ethanamine

Description

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(1,2-oxazol-3-ylmethylsulfanyl)ethanamine |

InChI |

InChI=1S/C6H10N2OS/c7-2-4-10-5-6-1-3-9-8-6/h1,3H,2,4-5,7H2 |

InChI Key |

ZBHYOVVCRWKPHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1CSCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with structural similarities to 2-((Isoxazol-3-ylmethyl)thio)ethanamine, focusing on heterocyclic cores, substituents, and pharmacological relevance:

Key Differences in Physicochemical Properties

- Hydrogen Bonding: The ethanamine moiety in the target compound offers a single hydrogen bond donor (N–H), contrasting with dimethylaminoethyl groups in , which lack H-bond donors but enhance lipophilicity.

- Molecular Weight and Polarity: The target compound’s lower molecular weight (~231 vs.

Pharmacological and Toxicological Profiles

- Anticancer Potential: The benzamide-linked isoxazole derivative () showed activity against cancer cells, likely due to nitro group-mediated DNA intercalation. The target compound lacks this nitro group, which may reduce cytotoxicity but improve safety.

- Toxicity Predictions : Triazole-thioether derivatives () were evaluated using computational models (GUSAR), predicting moderate acute toxicity (LD50 ~300 mg/kg). The target compound’s toxicity remains unstudied but may follow similar trends.

- Bioavailability : Thiazole derivatives () with lower topological polar surface area (TPSA: ~95.7 Ų) exhibit better absorption than the target compound (estimated TPSA: ~70 Ų), suggesting favorable pharmacokinetics.

Preparation Methods

(3+2) Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring in 2-((Isoxazol-3-ylmethyl)thio)ethanamine is most commonly synthesized via (3+2) cycloaddition between nitrile oxides and terminal alkynes. This method, adapted from analogous isoxazole syntheses, employs copper(I) catalysts to enhance regioselectivity toward the 3-substituted isoxazole. For example, reacting propiolaldehyde-derived nitrile oxide with methylacetylene in dichloromethane at 0°C yields 3-methylisoxazole with >90% regioselectivity. The methyl group at position 3 serves as the anchor for subsequent functionalization.

Alternative Cyclocondensation Routes

Cyclocondensation of β-ketonitriles with hydroxylamine hydrochloride in ethanol-water mixtures offers a metal-free route to 3-methylisoxazole. This method, while slower than cycloaddition, avoids transition-metal catalysts, reducing purification demands. For instance, refluxing ethyl acetoacetate with hydroxylamine at 70°C for 24 hours produces 3-methylisoxazole-5-carboxylate, which is decarboxylated under acidic conditions to yield the 3-methyl derivative.

Functionalization of the Isoxazole Methyl Group

Halogenation to Generate Electrophilic Intermediates

The methyl group on the isoxazole ring is halogenated to create a reactive site for thioether formation. Using N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C, 3-methylisoxazole is converted to 3-(chloromethyl)isoxazole with 95% efficiency. Similarly, bromination with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves comparable yields but requires longer reaction times.

Nucleophilic Substitution with Thiols

The chloromethyl intermediate undergoes nucleophilic substitution with 2-aminoethanethiol to form the thioether linkage. Optimized conditions involve deprotonating the thiol with triethylamine in anhydrous ethanol, enabling a 79% yield of this compound. Side reactions, such as disulfide formation, are mitigated by conducting the reaction under nitrogen atmosphere.

Table 1: Impact of Solvent and Base on Substitution Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Triethylamine | 25 | 79 |

| DMF | Potassium carbonate | 50 | 68 |

| THF | DBU | 0 | 85 |

Alternative Thioether Coupling Approaches

Mitsunobu Reaction for Direct Coupling

While traditionally used for ethers, the Mitsunobu reaction has been adapted for thioether formation by substituting alcohols with thiols. Reacting 3-(hydroxymethyl)isoxazole with 2-aminoethanethiol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF yields the target compound at 72% efficiency. However, this method requires stoichiometric phosphine, increasing costs.

Radical-Mediated Thiol-ene Coupling

Ultraviolet irradiation of 3-(allyloxymethyl)isoxazole and 2-aminoethanethiol in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) initiates a radical thiol-ene reaction, achieving 65% yield. Though milder than substitution, this route suffers from lower regiocontrol and scalability challenges.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include a triplet at δ 3.45 ppm (CH₂-S) and a singlet at δ 6.85 ppm (isoxazole C-H). High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 187.0841 (calculated for C₇H₁₀N₂OS: 187.0844).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar isoxazole ring with a dihedral angle of 88.2° between the isoxazole and thioethylamine moieties. The S-C bond length measures 1.81 Å, consistent with typical thioether linkages.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogenation-Substitution | 79 | 99 | High |

| Mitsunobu Reaction | 72 | 97 | Moderate |

| Radical Thiol-ene | 65 | 95 | Low |

The halogenation-substitution route outperforms alternatives in yield and scalability, making it preferable for industrial applications. However, the Mitsunobu reaction offers advantages in functional group tolerance for derivatives with sensitive substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((Isoxazol-3-ylmethyl)thio)ethanamine?

- Methodological Answer: Synthesis typically involves thiol-alkylation or nucleophilic substitution reactions. For example:

- React 3-(chloromethyl)isoxazole with 2-mercaptoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures improves yield and purity .

- Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm product identity via H NMR (e.g., δ 2.8–3.1 ppm for –SCH₂– protons) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer:

- Spectroscopy:

- H/C NMR to confirm proton/carbon environments (e.g., isoxazole ring protons at δ 6.3–6.5 ppm).

- IR spectroscopy to identify functional groups (e.g., –NH₂ stretch ~3350 cm⁻¹, C=N/C-O stretches ~1600–1650 cm⁻¹) .

- Mass Spectrometry:

- High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.08 for C₇H₁₁N₂OS).

- X-ray Crystallography:

- For crystalline derivatives, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data during the characterization of thioether-linked isoxazole derivatives?

- Methodological Answer:

- Cross-Technique Validation:

- Compare NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian).

- Use HSQC/HMBC NMR experiments to assign ambiguous proton-carbon correlations .

- Crystallographic Resolution:

- If crystallography is feasible, refine structures with SHELXL to resolve discrepancies in bond geometries .

- Case Study: In related compounds (e.g., , compound 25), conflicting NOESY data were resolved by adjusting solvent polarity during NMR acquisition to reduce aggregation effects .

Q. How is the biological activity of this compound evaluated in anticancer research?

- Methodological Answer:

- In Vitro Assays:

- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Target identification via kinase inhibition profiling or molecular docking (e.g., AutoDock Vina) to hypothesize interactions with enzymes like EGFR or PI3K .

- Mechanistic Studies:

- Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide staining).

- Data Interpretation:

- Compare results with structurally similar compounds (e.g., compound 15 in ) to establish structure-activity relationships (SARs) .

Q. What challenges arise in optimizing pharmacokinetic properties of this compound, and how are they addressed?

- Methodological Answer:

- Key Challenges:

- Low aqueous solubility (logP ~1.5 predicted via ChemAxon).

- Metabolic instability due to thioether oxidation.

- Solutions:

- Derivatization: Introduce polar groups (e.g., –OH, –COOH) via ester or amide linkages to improve solubility .

- Prodrug Design: Mask the amine group with acetyl or Boc protections to enhance stability during in vivo studies .

- In Silico Modeling: Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable bioavailability profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental IC₅₀ values?

- Methodological Answer:

- Re-evaluate Docking Parameters:

- Adjust binding site flexibility (e.g., include water molecules in AutoDock).

- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .

- Experimental Validation:

- Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinities directly.

- Case Study: For a related thiazole derivative (), discrepancies arose due to protonation state mismatches; adjusting pH during docking improved correlation with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.